7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in the synthesis may include chlorinating agents, nitro compounds, and fluorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the benzodiazepine core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound could be used to study the effects of benzodiazepines on cellular processes and receptor interactions. It may also be used in assays to screen for potential therapeutic effects.
Medicine
Medically, benzodiazepines are known for their sedative and anxiolytic properties. This compound could be investigated for its potential use in treating neurological disorders such as anxiety, epilepsy, and insomnia.
Industry
In the pharmaceutical industry, this compound could be used in the development of new medications. It may also be used in quality control processes to ensure the purity and efficacy of benzodiazepine-based drugs.
Mechanism of Action
The mechanism of action for benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways involved would depend on the structure of the compound and its interactions with the receptor.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used for its sedative effects.
Clonazepam: Used in the treatment of epilepsy and panic disorders.
Uniqueness
7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may have unique properties due to its specific functional groups, which could influence its binding affinity and efficacy. The presence of the nitro and fluorophenyl groups may also contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN3O4/c23-13-3-8-19-17(9-13)21(12-1-4-14(25)5-2-12)27(11-20(29)26-19)22(30)16-10-15(28(31)32)6-7-18(16)24/h1-10,21H,11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMHMGBZJKXZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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